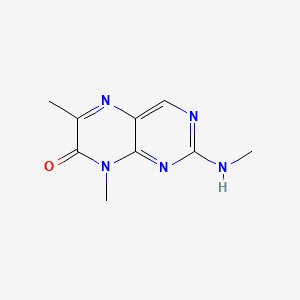

7(8H)-Pteridinone, 6,8-dimethyl-2-(methylamino)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

7(8H)-Pteridinone, 6,8-dimethyl-2-(methylamino)- is a heterocyclic compound that belongs to the pteridine family Pteridines are known for their diverse biological activities and are found in various natural products, including folic acid and biopterin

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7(8H)-Pteridinone, 6,8-dimethyl-2-(methylamino)- typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4,5-triamino-6-hydroxypyrimidine with acetone in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

7(8H)-Pteridinone, 6,8-dimethyl-2-(methylamino)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pteridine derivatives.

Reduction: Reduction reactions can yield dihydropteridine derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pteridine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

Oxidation: Pteridine derivatives with additional oxygen functionalities.

Reduction: Dihydropteridine derivatives.

Substitution: Functionalized pteridine compounds with various substituents.

Scientific Research Applications

Recent studies have highlighted the antiproliferative properties of compounds related to 7(8H)-pteridinone. For instance, derivatives of pteridinones have been tested against various cancer cell lines, showing significant activity. The compound's structure allows it to interact with biological targets effectively, making it a candidate for further drug development.

Cancer Research

- Inhibition of PI3-Kinase : Pteridinone derivatives have been identified as inhibitors of phosphoinositide 3-kinase (PI3-K), an enzyme involved in cell growth and proliferation pathways. Inhibiting this pathway can be beneficial in treating cancers characterized by abnormal cell growth .

- Targeting EPH Receptors : Some studies have shown that pteridinone derivatives can target the ephrin receptor family, which is overexpressed in certain cancers. This specificity could lead to more effective cancer treatments with fewer side effects .

Synthesis and Derivative Development

The synthesis of 7(8H)-pteridinone and its derivatives typically involves multi-step organic reactions. Researchers have explored various synthetic pathways to enhance yield and specificity for biological activity:

Case Studies

Several case studies illustrate the applications of 7(8H)-pteridinone in drug discovery:

- Study on Anti-Cancer Activity : A library of pteridinone derivatives was screened for antiproliferative activity against human cancer cell lines such as HeLa and HT-29. Results indicated that certain modifications on the pteridinone structure significantly enhanced their efficacy against these cell lines .

- PI3-Kinase Inhibition : Research demonstrated that specific pteridinone derivatives could inhibit PI3-K activity, leading to reduced cell proliferation in vitro. This finding supports the potential use of these compounds in therapeutic strategies against tumors driven by PI3-K signaling pathways .

Mechanism of Action

The mechanism of action of 7(8H)-Pteridinone, 6,8-dimethyl-2-(methylamino)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

6,8-Dimethylpterin: Another pteridine derivative with similar structural features.

2-Amino-4-hydroxy-6,8-dimethylpteridine: Shares the pteridine core with additional functional groups.

6,7-Dimethyl-8-ribityllumazine: A pteridine derivative involved in the biosynthesis of riboflavin.

Uniqueness

7(8H)-Pteridinone, 6,8-dimethyl-2-(methylamino)- is unique due to its specific substitution pattern and the presence of the methylamino group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Biological Activity

7(8H)-Pteridinone, 6,8-dimethyl-2-(methylamino)- (CAS 104715-57-3) is a pteridine derivative that has garnered attention due to its potential biological activities. This compound is characterized by its unique structure, which includes a pteridinone core with specific methyl and amino substitutions. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and pharmacology.

Chemical Structure

The chemical formula of 7(8H)-Pteridinone, 6,8-dimethyl-2-(methylamino)- is C9H11N5O. The structure can be represented as follows:

Antitumor Activity

Research indicates that compounds related to pteridinones exhibit significant antitumor properties. For instance, studies have shown that certain pteridine derivatives can inhibit the growth of various cancer cell lines. The mechanism often involves interference with cellular pathways critical for tumor growth.

Case Study:

A study evaluating the cytotoxic effects of pteridine derivatives demonstrated that specific structural modifications enhance their antitumor activity. The MTT assay was employed to assess cell viability in the presence of these compounds, revealing promising results for derivatives similar to 7(8H)-Pteridinone .

Antimicrobial Activity

The antimicrobial properties of 7(8H)-Pteridinone derivatives have also been explored. Compounds with similar structures have shown effectiveness against bacterial strains, including Staphylococcus epidermidis. The minimum inhibitory concentration (MIC) values suggest that these compounds can be potential candidates for developing new antimicrobial agents.

Table 1: Antimicrobial Activity of Pteridine Derivatives

| Compound Name | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| 7(8H)-Pteridinone Derivative A | Staphylococcus epidermidis | 1000 |

| Pteridine Derivative B | E. coli | 500 |

The biological activity of 7(8H)-Pteridinone is believed to stem from its ability to interact with various biological targets. Research suggests that pteridinones may act as enzyme inhibitors or modulators of signaling pathways involved in cell proliferation and apoptosis.

Q & A

Basic Research Questions

Q. What are established synthetic routes for 7(8H)-pteridinone derivatives, and how can reaction conditions be optimized?

- Methodology :

- Nucleophilic substitution : React 6-chloro-pteridinone precursors with methylamine in polar aprotic solvents (e.g., DMF) under basic conditions (K₂CO₃) at 110–120°C for 12–18 hours to introduce the methylamino group .

- Reductive amination : Use sodium borohydride (NaBH₄) to reduce intermediates, as demonstrated in the synthesis of 7(8H)-pteridinone-6-carboxylate derivatives .

- Solvent selection : Morpholine or ethanol is effective for cyclization reactions, achieving yields >70% at 100–120°C .

- Data Table :

| Precursor | Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 6-Chloro-pteridinone | Methylamine | DMF | 110 | 16 | 68–76 |

| Pteridinone-carboxylate | NaBH₄ | EtOH | RT | 3 | 82 |

Q. How can purity and structural integrity of 7(8H)-pteridinone derivatives be validated?

- Analytical techniques :

- Melting point analysis : Compare observed values with literature data (e.g., derivatives like 1,3-dimethyl-7-pyrrolidinoquinoline melt at 238°C ).

- Spectroscopy : Use ¹H/¹³C NMR to confirm substituent positions (e.g., methylamino protons appear at δ 2.8–3.2 ppm ).

- Chromatography : TLC or HPLC with UV detection (λ = 254 nm) to verify purity .

Advanced Research Questions

Q. What mechanistic insights explain regioselectivity in substitutions on the pteridinone core?

- Steric and electronic factors :

- Methyl groups at positions 6 and 8 hinder nucleophilic attack at adjacent sites, directing substitutions to position 2. Computational modeling (DFT) can map electron density to predict reactivity .

- Electron-withdrawing groups (e.g., carboxylates) activate the ring for nucleophilic additions at specific positions, as shown in 7(8H)-pteridinone-6-carboxylate derivatives .

Q. How do structural modifications impact physicochemical properties or bioactivity?

- Substituent effects :

- Hydrophobicity : Alkylamino groups (e.g., methylamino) increase logP values, enhancing membrane permeability.

- Hydrogen bonding : Hydroxy or amino groups at position 7 improve solubility but reduce thermal stability (e.g., 7-hydroxy derivatives degrade above 200°C ).

Q. What strategies resolve discrepancies in spectral data during characterization?

- Troubleshooting :

- NMR splitting patterns : Aromatic proton coupling in crowded regions (δ 7.0–8.5 ppm) can be clarified by 2D-COSY or HSQC .

- Mass spectrometry : Use HRMS to distinguish between isobaric ions (e.g., [M+H]⁺ for C₉H₁₅N₅O₃ requires m/z 241.2471; deviations >0.005 indicate impurities ).

Q. Methodological Recommendations

- Experimental design :

- Safety protocols :

- Handle NaBH₄ in anhydrous ethanol under nitrogen to prevent explosive side reactions .

Properties

CAS No. |

6743-28-8 |

|---|---|

Molecular Formula |

C9H11N5O |

Molecular Weight |

205.22 g/mol |

IUPAC Name |

6,8-dimethyl-2-(methylamino)pteridin-7-one |

InChI |

InChI=1S/C9H11N5O/c1-5-8(15)14(3)7-6(12-5)4-11-9(10-2)13-7/h4H,1-3H3,(H,10,11,13) |

InChI Key |

QATPHBGGYCCSPO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC2=CN=C(N=C2N(C1=O)C)NC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.